molecular formula C26H25N6O4+ B12351331 N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide

Cat. No.: B12351331
M. Wt: 485.5 g/mol
InChI Key: KTILJWXBZPJMBT-UHFFFAOYSA-O
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Description

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide, commonly referred to as MRS 1754, is a xanthine-based derivative designed as a selective antagonist for the A2B adenosine receptor (A2BAR). Its molecular formula is C26H26N6O4 (molecular weight: 486.532 g/mol), featuring a 1,3-dipropylxanthine core linked to a 4-cyanophenyl group via a phenoxyacetamide bridge .

MRS 1754 was developed to address the need for high-affinity, selective ligands for the A2BAR, the least characterized adenosine receptor subtype. It binds to human A2BAR with a dissociation constant (kD) of 1 nM, exhibiting 400-fold selectivity over A1, 245-fold over A2A, and 123-fold over A3 receptors . Its primary application is as a radioligand ([3H]MRS 1754) for studying A2BAR distribution and function in pathological conditions like asthma, diabetic retinopathy, and cancer .

Properties

Molecular Formula

C26H25N6O4+

Molecular Weight

485.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide

InChI

InChI=1S/C26H24N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3/p+1

InChI Key

KTILJWXBZPJMBT-UHFFFAOYSA-O

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the cyanophenyl and dipropylpurin-3-ium intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional characteristics of MRS 1754 are compared below with related xanthine derivatives and adenosine receptor ligands.

Structural Analogues within the 8-Phenylxanthine Series

Compounds derived from the 8-phenylxanthine scaffold (XCC template) exhibit variations in the amide-linked substituent, influencing receptor selectivity and potency:

Compound Name / ID Structural Variation A2B Selectivity (vs. Other Subtypes) Key Pharmacological Data Reference
MRS 1754 4-cyanophenyl substituent 400× (A1), 245× (A2A), 123× (A3) kD = 1 nM (human A2B)
MRS 1706 4-acetylphenyl substituent Lower A2B selectivity vs. MRS 1754 Binds A2B with moderate affinity
Compound 24 (R-isomer) R-(+)-α-methylbenzylamine substituent Primarily targets A2A receptors 58% yield; HRMS confirmed
Compound 25 (S-isomer) S-(-)-α-methylbenzylamine substituent Similar A2A affinity as Compound 24 45% yield; stereochemistry impacts activity
Compound 22 4-bromobenzyl substituent Not A2B-selective 54% yield; binds A1/A2A receptors
XAC derivatives Aminoethyl or DITC-modified groups Covalent A1 antagonists Irreversible binding to rat A1AR

Key Observations :

  • Substituent Effects: The 4-cyano group in MRS 1754 enhances A2B selectivity and binding affinity compared to acetyl (MRS 1706) or bromobenzyl (Compound 22) groups.
  • Stereochemistry : Enantiomers like Compounds 24 and 25 show similar synthetic yields but distinct receptor activation profiles, emphasizing the role of chiral centers in ligand-receptor interactions .
Non-Xanthine Adenosine Receptor Ligands

Other adenosine receptor modulators with distinct scaffolds provide contrast to MRS 1754’s mechanism:

Compound Name Structural Class Primary Target Selectivity Profile Reference
NECA Adenosine analogue Pan-adenosine Activates all subtypes (A1, A2A, A2B, A3)
SCH 58261 Triazolo-pyrimidine A2A antagonist 1,000× selectivity for A2A vs. A1
HC-030031 TRPA1 blocker TRPA1 IC50 = 4–10 µM; unrelated to adenosine receptors

Key Observations :

  • Broad-Spectrum vs. Selective: NECA’s non-selective activation contrasts with MRS 1754’s precision for A2B, underscoring the therapeutic advantage of subtype-specific ligands.
  • Scaffold Diversity: Non-xanthine ligands like SCH 58261 achieve high A2A selectivity through heterocyclic modifications, whereas MRS 1754 relies on xanthine core optimization.
Functional Comparison in Disease Models

MRS 1754 and analogues have been evaluated in pathophysiological contexts:

  • Retinal Angiogenesis: MRS 1754 inhibits A2B-mediated ERK activation and capillary tube formation in human retinal endothelial cells, suggesting utility in diabetic retinopathy .
  • Asthma : A2B antagonists like MRS 1754 reduce airway inflammation, while off-target TRPA1 blockers (e.g., HC-030031) show overlapping anti-inflammatory effects .

Biological Activity

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide, commonly referred to as MRS 1754, is a selective antagonist of the A(2B) adenosine receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of asthma and other conditions where modulation of adenosine receptors is beneficial. This article explores the biological activity of MRS 1754, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C26H26N6O4
  • Molecular Weight : 478.53 g/mol
  • Structure : The compound features a cyanophenyl group linked to a phenoxyacetamide moiety, with a purine derivative that enhances its receptor selectivity.

MRS 1754 acts primarily as a selective antagonist for the A(2B) subtype of adenosine receptors. Adenosine receptors play critical roles in various physiological processes, including modulation of neurotransmitter release and regulation of vascular tone. The A(2B) receptor subtype is less well-defined compared to other adenosine receptors but is implicated in inflammatory responses and smooth muscle relaxation.

Binding Affinity

Research indicates that MRS 1754 exhibits high affinity for the A(2B) receptor, with a dissociation constant (K(D)) of approximately 1.13 nM and a maximum binding capacity (B(max)) of 10.9 pmol/mg protein . The specificity of MRS 1754 for the A(2B) receptor was confirmed through competitive binding assays, wherein it demonstrated minimal interaction with A(1) and A(3) receptor subtypes.

Pharmacological Profile

The pharmacological profile of MRS 1754 shows that it effectively inhibits adenosine-induced responses in various biological systems. The compound's K(i) values for known antagonists such as XAC and CPX were determined to be 16 nM and 55 nM, respectively, indicating its competitive inhibition capabilities .

Antiasthmatic Potential

Given its selective antagonism at the A(2B) receptor, MRS 1754 has been investigated for its potential use in treating asthma. The role of A(2B) receptors in mediating bronchoconstriction and airway inflammation suggests that antagonists like MRS 1754 could alleviate symptoms associated with asthma exacerbations. In vitro studies demonstrated that MRS 1754 effectively reduced bronchial smooth muscle contraction induced by adenosine .

Case Studies

  • In Vitro Studies : In experiments using human bronchial epithelial cells, MRS 1754 significantly inhibited adenosine-induced cytokine release, suggesting anti-inflammatory properties that could be beneficial in asthma management.
  • Animal Models : In vivo studies using murine models showed that administration of MRS 1754 prior to allergen exposure resulted in reduced airway hyperresponsiveness and inflammation compared to control groups .

Comparative Studies

CompoundK(D) (nM)B(max) (pmol/mg protein)A(2B) Selectivity
MRS 17541.1310.9High
XAC16-Moderate
CPX55-Low

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